molecular formula C70H52BF24IrNOP- B3339731 (S,S)-(COD)Ir[Ph-SpinPHOX] CAS No. 1195511-59-1

(S,S)-(COD)Ir[Ph-SpinPHOX]

Katalognummer: B3339731
CAS-Nummer: 1195511-59-1
Molekulargewicht: 1613.1 g/mol
InChI-Schlüssel: RARHRBCECCSCSN-KEHLOCKHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound (S,S)-(1,5-cyclooctadiene)iridium(I)[(S)-2-(diphenylphosphino)-1-(2,4,6-triisopropylphenyl)-1H-pyrrolo[1,2-a][1,4]benzodiazepine] is a chiral iridium complex. It is known for its high enantioselectivity in asymmetric hydrogenation reactions, making it a valuable catalyst in organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S,S)-(1,5-cyclooctadiene)iridium(I)[(S)-2-(diphenylphosphino)-1-(2,4,6-triisopropylphenyl)-1H-pyrrolo[1,2-a][1,4]benzodiazepine] typically involves the following steps:

    Ligand Synthesis: The chiral ligand [(S)-2-(diphenylphosphino)-1-(2,4,6-triisopropylphenyl)-1H-pyrrolo[1,2-a][1,4]benzodiazepine] is synthesized through a series of reactions starting from commercially available starting materials.

    Complex Formation: The ligand is then reacted with (1,5-cyclooctadiene)iridium(I) chloride dimer in the presence of a base such as sodium methoxide to form the desired iridium complex.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis is likely to follow similar steps as the laboratory preparation, with optimizations for scale-up and cost-effectiveness.

Analyse Chemischer Reaktionen

Types of Reactions

(S,S)-(1,5-cyclooctadiene)iridium(I)[(S)-2-(diphenylphosphino)-1-(2,4,6-triisopropylphenyl)-1H-pyrrolo[1,2-a][1,4]benzodiazepine] primarily undergoes the following types of reactions:

    Asymmetric Hydrogenation: This compound is highly effective in the asymmetric hydrogenation of various unsaturated substrates, including alkenes, imines, and ketones.

    Oxidative Addition and Reductive Elimination: As a transition metal complex, it can participate in oxidative addition and reductive elimination reactions, which are key steps in many catalytic cycles.

Common Reagents and Conditions

    Hydrogenation Reactions: Common reagents include hydrogen gas and substrates with unsaturated bonds. Typical conditions involve mild temperatures and pressures.

    Oxidative Addition: Reagents such as alkyl halides or aryl halides are used, often under inert atmosphere conditions.

Major Products

The major products formed from reactions involving this compound are typically enantioenriched hydrogenated products, which are valuable intermediates in the synthesis of pharmaceuticals and fine chemicals.

Wissenschaftliche Forschungsanwendungen

Chemistry

    Catalysis: The compound is widely used as a catalyst in asymmetric hydrogenation reactions, providing high enantioselectivity and yield.

    Synthesis of Chiral Molecules: It is employed in the synthesis of chiral molecules, which are important in the development of pharmaceuticals and agrochemicals.

Biology and Medicine

    Drug Synthesis: The enantioselective hydrogenation reactions catalyzed by this compound are crucial in the synthesis of chiral drugs, which often have improved efficacy and reduced side effects compared to their racemic counterparts.

Industry

    Fine Chemicals Production: The compound is used in the production of fine chemicals, where high enantioselectivity is required.

Wirkmechanismus

The mechanism of action of (S,S)-(1,5-cyclooctadiene)iridium(I)[(S)-2-(diphenylphosphino)-1-(2,4,6-triisopropylphenyl)-1H-pyrrolo[1,2-a][1,4]benzodiazepine] involves the following steps:

    Coordination: The substrate coordinates to the iridium center.

    Hydrogen Activation: Hydrogen gas is activated by the iridium complex, forming a hydride species.

    Hydride Transfer: The hydride is transferred to the substrate, resulting in the formation of the hydrogenated product.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (R,R)-(1,5-cyclooctadiene)iridium(I)[®-2-(diphenylphosphino)-1-(2,4,6-triisopropylphenyl)-1H-pyrrolo[1,2-a][1,4]benzodiazepine]: The enantiomer of the compound, used in similar applications but with opposite enantioselectivity.

    (S,S)-(1,5-cyclooctadiene)rhodium(I)[(S)-2-(diphenylphosphino)-1-(2,4,6-triisopropylphenyl)-1H-pyrrolo[1,2-a][1,4]benzodiazepine]: A rhodium analog with similar catalytic properties but different reactivity and selectivity profiles.

Uniqueness

The uniqueness of (S,S)-(1,5-cyclooctadiene)iridium(I)[(S)-2-(diphenylphosphino)-1-(2,4,6-triisopropylphenyl)-1H-pyrrolo[1,2-a][1,4]benzodiazepine] lies in its high enantioselectivity and efficiency in asymmetric hydrogenation reactions, making it a valuable tool in the synthesis of chiral molecules.

Eigenschaften

IUPAC Name

(1Z,5Z)-cycloocta-1,5-diene;diphenyl-[(5S)-9-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]spiro[4.4]nona-3,8-dien-4-yl]phosphane;iridium;tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H12BF24.C30H28NOP.C8H12.Ir/c34-25(35,36)13-1-14(26(37,38)39)6-21(5-13)33(22-7-15(27(40,41)42)2-16(8-22)28(43,44)45,23-9-17(29(46,47)48)3-18(10-23)30(49,50)51)24-11-19(31(52,53)54)4-20(12-24)32(55,56)57;1-4-12-23(13-5-1)27-22-32-29(31-27)26-18-10-20-30(26)21-11-19-28(30)33(24-14-6-2-7-15-24)25-16-8-3-9-17-25;1-2-4-6-8-7-5-3-1;/h1-12H;1-9,12-19,27H,10-11,20-22H2;1-2,7-8H,3-6H2;/q-1;;;/b;;2-1-,8-7-;/t;27-,30+;;/m.1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RARHRBCECCSCSN-KEHLOCKHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F.C1CC=CCCC=C1.C1CC2(CCC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)C(=C1)C5=NC(CO5)C6=CC=CC=C6.[Ir]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[B-](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F.C1/C=C\CC/C=C\C1.C1C=C([C@@]2(C1)C(=CCC2)P(C3=CC=CC=C3)C4=CC=CC=C4)C5=N[C@H](CO5)C6=CC=CC=C6.[Ir]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C70H52BF24IrNOP-
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1613.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S,S)-(COD)Ir[Ph-SpinPHOX]
Reactant of Route 2
(S,S)-(COD)Ir[Ph-SpinPHOX]
Reactant of Route 3
(S,S)-(COD)Ir[Ph-SpinPHOX]
Reactant of Route 4
(S,S)-(COD)Ir[Ph-SpinPHOX]
Reactant of Route 5
(S,S)-(COD)Ir[Ph-SpinPHOX]
Reactant of Route 6
(S,S)-(COD)Ir[Ph-SpinPHOX]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.